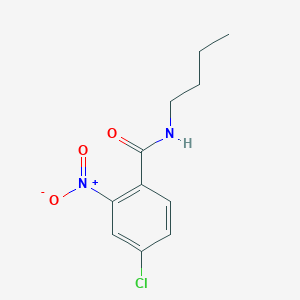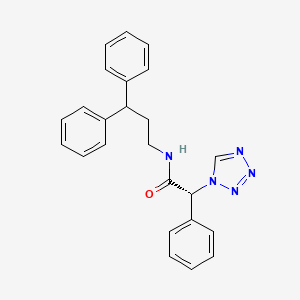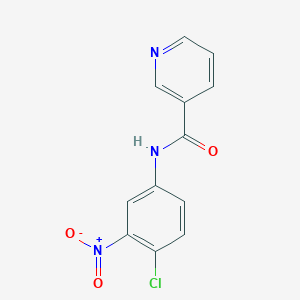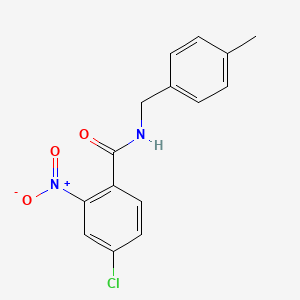![molecular formula C23H20O5 B11022651 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11022651.png)
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines elements of benzodioxepin and furochromen
Preparation Methods
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the benzodioxepin ring, followed by the construction of the furochromen moiety. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods may scale up these reactions, optimizing for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pathways involved may include binding to enzymes or receptors, altering their activity, and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds include other benzodioxepin and furochromen derivatives. What sets 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one apart is its unique combination of these two moieties, which imparts distinct chemical and biological properties. Similar compounds may include:
- 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,7-dihydroxy-4H-chromen-4-one
- (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C23H20O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-ethyl-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H20O5/c1-3-14-10-21(24)28-23-13(2)22-17(11-16(14)23)18(12-27-22)15-5-6-19-20(9-15)26-8-4-7-25-19/h5-6,9-12H,3-4,7-8H2,1-2H3 |
InChI Key |
BWWFVSBZBJBMGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCCCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11022578.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B11022584.png)


![N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B11022609.png)
![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[4-(propan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B11022614.png)
![N'-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide](/img/structure/B11022616.png)

![3-chloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11022641.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11022642.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B11022643.png)
